- Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucoseAmerican Journal of Analytical Chemistry, 2016, 7(1), 57-66,
Cas no 669-90-9 (2-Keto-d-gluconic Acid)

2-Keto-d-gluconic Acid 化学的及び物理的性質
名前と識別子
-
- D-arabino-2-Hexulosonicacid
- 2-OXOGLUCONIC ACID
- (4aR)-10t-Methoxy-2.2.4ar.6ac.8ac.9c.12bc.14at-octamethyl-(6btH.12atH.14bcH)-docosahydro-picen
- D-arabino-[2]hexulosonic acid
- dipotassiumnitrosodisulfonate
- disodium peroxylaminedisulfonate
- epi-friedelanyl acetate
- epifriedelinyl acetate
- Fremy
- Fremy's salt
- Fried
- friedelanol methyl ether
- Friedelin-(2.4-dinitro-phenylhydrazon)
- fructonic acid
- potassiumdisulfonatenitroxyl
- POTASSIUMNITRODISULFONATE
- 2-Oxo-D-gluconic acid
- 2-keto-D-Gluconic acid
- 2-keto-Gluconic acid
- 773WWQ6UFE
- AKOS006279074
- D-arabino-hex-2-ulosonic acid
- D-arabino-2-Hexulosonic acid
- 2-Oxogluconate
- 2-Keto-D-gluconicacid
- C06473
- Q27103150
- 2-dehydro-D-gluconic acid
- (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid; D-fructosonic acid
- D-fructosonic acid
- D-ARABINO-HEXONIC ACID, 2-KETO-
- 2-dehydro-D-gluconate
- 20248-27-5
- NS00080007
- SCHEMBL377370
- 669-90-9
- (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
- arabino-2-Hexulosonic acid
- CHEBI:27469
- 2-KETOGLUCONATE
- 8YV
- D-arabino-Hexulosonic acid
- alpha-D-arabino-2-Hexulosonic acid
- Gluconic acid, 2-oxo-
- FC76CB8D-4B03-4A78-8544-B47FF98C6ACF
- 2-Ketogluconic acid
- PD166034
- DTXSID9027287
- .ALPHA.-KETOGLUCONIC ACID
- 2-Keto-d-gluconic Acid
-
- インチ: InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m1/s1
- InChIKey: VBUYCZFBVCCYFD-JJYYJPOSSA-N
- ほほえんだ: C(C(C(C(C(=O)C(=O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 194.043
- どういたいしつりょう: 194.043
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.9
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- 密度みつど: 1.757±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 168-172 ºC
- ふってん: 528.6ºC at 760 mmHg
- フラッシュポイント: 225ºC
- 屈折率: 1.663
- ようかいど: 可溶性(468 g/l)(25ºC)、
2-Keto-d-gluconic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1714154-1g |
2-Keto-D-Gluconic acid |
669-90-9 | 98% | 1g |
¥11737.00 | 2024-05-04 | |
A2B Chem LLC | AH16373-1g |
2-Keto-d-gluconic acid |
669-90-9 | 95% | 1g |
$662.00 | 2024-04-19 | |
A2B Chem LLC | AH16373-100mg |
2-Keto-d-gluconic acid |
669-90-9 | 95% | 100mg |
$142.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1714154-100mg |
2-Keto-D-Gluconic acid |
669-90-9 | 98% | 100mg |
¥3115.00 | 2024-05-04 | |
A2B Chem LLC | AH16373-250mg |
2-Keto-d-gluconic acid |
669-90-9 | 95% | 250mg |
$271.00 | 2024-04-19 | |
TRC | K188553-50mg |
2-Keto-d-gluconic Acid |
669-90-9 | 50mg |
$ 87.00 | 2023-09-07 | ||
TRC | K188553-200mg |
2-Keto-d-gluconic Acid |
669-90-9 | 200mg |
$ 241.00 | 2023-09-07 | ||
TRC | K188553-25mg |
2-Keto-d-gluconic Acid |
669-90-9 | 25mg |
$ 63.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1714154-50mg |
2-Keto-D-Gluconic acid |
669-90-9 | 98% | 50mg |
¥1929.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1714154-250mg |
2-Keto-D-Gluconic acid |
669-90-9 | 98% | 250mg |
¥4350.00 | 2024-05-04 |
2-Keto-d-gluconic Acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalystsCatalysis Communications, 2016, 74, 115-118,
ごうせいかいろ 7
ごうせいかいろ 8
- Expanding the reaction space of aldolases using hydroxypyruvate as a nucleophilic substrateGreen Chemistry, 2017, 19(2), 519-526,
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
2-Keto-d-gluconic Acid Raw materials
2-Keto-d-gluconic Acid Preparation Products
- D-(+)-Glucono-1,5-lactone (90-80-2)
- Glucaric acid (25525-21-7)
- b-Arabinopyranose (20242-88-0)
- L(+)-Tartaric acid (87-69-4)
- 5-KETO-D-GLUCONIC ACID (5287-64-9)
- Gluconic acid, γ-lactone (3158-30-3)
- alpha-D-Pyranose-form-Talose, (34685-57-9)
- (3S,4S,5R)-3,4,5,6-Tetrahydroxy-2-keto-hexanoic acid (16722-49-9)
- alpha-D-Pyranose-form-Talose, (34685-56-8)
- D-Gluconic acid (526-95-4)
- D-Glucuronic Acid (6556-12-3)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Oxalic acid (144-62-7)
- 2-hydroxyacetic acid (79-14-1)
- D-Arabinaric acid dipotassium salt (6703-05-5)
- L-阿拉伯-2-己酮糖酸 (29123-55-5)
- 2-Keto-d-gluconic Acid (669-90-9)
- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)
- GLUCONIC ACID (133-42-6)
- Arabinonic acid, g-lactone (13280-76-7)
- Arabinopyranose (89299-64-9)
- ARABIC ACID (13752-83-5)
2-Keto-d-gluconic Acid 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
2-Keto-d-gluconic Acidに関する追加情報
2-Keto-d-gluconic Acid (CAS No. 669-90-9): An Overview of Its Properties, Applications, and Recent Research
2-Keto-d-gluconic Acid (CAS No. 669-90-9) is a significant compound in the field of organic chemistry and biochemistry, with a wide range of applications in pharmaceuticals, food science, and biotechnology. This article provides a comprehensive overview of the properties, synthesis methods, and recent research developments related to 2-Keto-d-gluconic Acid.
Chemical Properties: 2-Keto-d-gluconic Acid is a white crystalline solid with the molecular formula C6H10O7. It has a molar mass of 198.14 g/mol and is highly soluble in water. The compound is a keto acid derivative of gluconic acid, which is itself an oxidation product of glucose. The presence of the keto group imparts unique chemical reactivity and stability to 2-Keto-d-gluconic Acid, making it valuable in various chemical reactions and processes.
Synthesis Methods: The synthesis of 2-Keto-d-gluconic Acid can be achieved through several methods. One common approach involves the enzymatic oxidation of glucose using glucose oxidase, followed by further oxidation to form gluconic acid and subsequently 2-Keto-d-gluconic Acid. Another method involves chemical oxidation using oxidizing agents such as potassium permanganate or sodium hypochlorite. These methods have been optimized for industrial-scale production, ensuring high yields and purity.
Applications in Pharmaceuticals: 2-Keto-d-gluconic Acid has gained attention in the pharmaceutical industry due to its potential therapeutic applications. Recent studies have explored its use as an intermediate in the synthesis of various drugs, including antiviral and anti-inflammatory compounds. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 2-Keto-d-gluconic Acid exhibit potent antiviral activity against several strains of influenza virus. Additionally, its ability to modulate immune responses makes it a promising candidate for developing new immunomodulatory drugs.
Applications in Food Science: In the food industry, 2-Keto-d-gluconic Acid is used as a natural preservative and flavor enhancer. Its antimicrobial properties help extend the shelf life of food products by inhibiting the growth of bacteria and fungi. Furthermore, it can be used to enhance the flavor profile of foods by contributing to their sourness and sweetness balance. Recent research has also shown that 2-Keto-d-gluconic Acid can improve the texture and stability of certain food products, making it a valuable additive in food formulation.
Biochemical Significance: From a biochemical perspective, 2-Keto-d-gluconic Acid plays a crucial role in metabolic pathways involving glucose metabolism. It is an intermediate in the pentose phosphate pathway and can be converted into other important metabolites such as ribose-5-phosphate and NADPH. These metabolites are essential for various cellular processes, including nucleotide synthesis and redox reactions. Understanding the role of 2-Keto-d-gluconic Acid in these pathways has implications for metabolic engineering and biotechnological applications.
Recent Research Developments: Recent advancements in analytical techniques have enabled more detailed studies on the properties and behavior of 2-Keto-d-gluconic Acid. For example, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize its structure and interactions with other molecules. A study published in Analytical Chemistry demonstrated that HRMS can accurately quantify trace amounts of 2-Keto-d-gluconic Acid strong > in complex biological samples, facilitating its use as a biomarker for certain metabolic disorders.
In addition to analytical studies, research on the biological activity of < strong > 2-Keto-d-gluconic Acid< / strong > has expanded our understanding of its potential therapeutic applications. A recent study published in the Journal of Biological Chemistry investigated its effects on cellular signaling pathways involved in inflammation and oxidative stress. The results showed that < strong > 2-Keto-d-gluconic Acid< / strong > can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, thereby reducing inflammation and oxidative damage.
< strong > Conclusion:< / strong > In summary, < strong > 2-Keto-d-gluconic Acid< / strong > (CAS No. 669-90-9) is a versatile compound with significant applications in pharmaceuticals, food science, and biotechnology. Its unique chemical properties make it an important intermediate in various synthetic processes, while its biological activities offer promising therapeutic potential. Ongoing research continues to uncover new insights into its properties and applications, further highlighting its importance in multiple scientific disciplines.
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